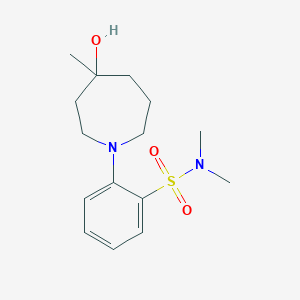
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide, also known as DFEA, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide has been studied for its potential use in the treatment of various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. Additionally, 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide has been found to have neuroprotective effects and can prevent the death of neurons in the brain.
Wirkmechanismus
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties and can protect cells from oxidative stress. In the brain, 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide acts on the cholinergic system, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide has been found to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species, and increase the levels of antioxidants in the body. In the brain, 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide can enhance cognitive function and improve memory.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes. However, its use can be limited by its toxicity and potential side effects.
Zukünftige Richtungen
There are several areas of future research for 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide, including its potential use in combination with other drugs for cancer treatment, its effects on other neurological disorders such as Huntington's disease, and its potential use as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to determine the optimal dosage and administration of 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide for different medical conditions.
In conclusion, 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide is a promising compound with potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide and its role in the treatment of various medical conditions.
Synthesemethoden
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide can be synthesized through a multistep reaction process involving the reaction of 2-chloroethylamine hydrochloride with ethylene oxide, followed by the reaction of the resulting compound with 2,2-difluoroacetic anhydride. The final product is obtained after purification through column chromatography.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClF2NO2/c1-5(8)7(13)11(2-3-12)4-6(9)10/h5-6,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNRXJVRQAFLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCO)CC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)

![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)

![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid](/img/structure/B6635092.png)
![N-[1-(4-chlorophenyl)butyl]-3-ethyl-1-methylpyrazol-4-amine](/img/structure/B6635098.png)
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid](/img/structure/B6635115.png)

![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)